4-Hydroxythiophene-2-carbonitrile
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Overview
Description
4-Hydroxythiophene-2-carbonitrile is a heterocyclic compound that contains a five-membered ring with one sulfur atom, one hydroxyl group, and a nitrile group. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxythiophene-2-carbonitrile typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the condensation process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxythiophene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-thiophene-2-carbonitrile.
Reduction: Formation of 4-hydroxythiophene-2-amine.
Substitution: Formation of 4-halo-thiophene-2-carbonitrile or 4-alkylthiophene-2-carbonitrile.
Scientific Research Applications
4-Hydroxythiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-Hydroxythiophene-2-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: The compound can modulate oxidative stress pathways, leading to its potential use as an antioxidant.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Methylthiophene-2-carbonitrile: Contains a methyl group instead of a hydroxyl group, altering its chemical properties and reactivity.
Uniqueness
4-Hydroxythiophene-2-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which allows for a diverse range of chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
256495-21-3 |
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Molecular Formula |
C5H3NOS |
Molecular Weight |
125.15 g/mol |
IUPAC Name |
4-hydroxythiophene-2-carbonitrile |
InChI |
InChI=1S/C5H3NOS/c6-2-5-1-4(7)3-8-5/h1,3,7H |
InChI Key |
PTURADCSNRZMSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1O)C#N |
Origin of Product |
United States |
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